molecular formula C14H11N3S B1347676 4-anilinoquinazoline-2(1H)-thione CAS No. 35696-83-4

4-anilinoquinazoline-2(1H)-thione

Cat. No. B1347676
CAS RN: 35696-83-4
M. Wt: 253.32 g/mol
InChI Key: ADLSBRLSQMUINQ-UHFFFAOYSA-N
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Description

Quinazolinone and quinazoline derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The 4-anilinoquinazoline-2(1H)-thione is a derivative of these compounds.


Synthesis Analysis

Quinazolinones and quinazolines can be synthesized through various methods. For instance, 2-Amino-N′-arylbenzamidines react with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig’s base to give in one step 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles .


Chemical Reactions Analysis

Quinazolinones and quinazolines can undergo various chemical reactions. For instance, 2-Amino-N′-arylbenzamidines react with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to give in one step 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study reported the synthesis and antimicrobial evaluation of novel 4-anilinoquinazoline derivatives, highlighting their significant antibacterial activities against both Gram-positive and Gram-negative bacteria. However, these compounds did not exhibit remarkable antifungal activities. The research further explored their potential DNA gyrase inhibitory activity through molecular docking simulation, indicating good results, especially for compound 4c against E. coli (Rezvan Rezaee Nasab et al., 2017).

Anticancer Potency and Kinase Inhibition

The binding mode of 4-anilinoquinazoline derivatives as protein kinase inhibitors was elucidated through X-ray crystallographic studies, demonstrating their potent inhibition of cyclin-dependent kinase 2 (CDK2) and p38 kinase. These inhibitors target the ATP site of the enzyme, crucial for the development of anticancer therapies (L. Shewchuk et al., 2000).

Blood-Brain Barrier Penetration

Research identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent with high blood-brain barrier penetration, showcasing its efficacy in human breast and other mouse xenograft cancer models (N. Sirisoma et al., 2009).

Synthesis and Evaluation of Novel Derivatives

A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives led to the development of novel anticancer agents with 4-anilinoquinazoline scaffolds, showing promising in vitro anticancer activity. This research underlines the importance of structural modifications for enhancing therapeutic potential (Hong-Ze Li et al., 2010).

EGFR and HER2 Tyrosine Kinase Inhibition

Novel 6-salicyl-4-anilinoquinazoline derivatives were prepared and evaluated for their EGFR/HER2 tyrosine kinase inhibitory activity. Some compounds exhibited moderate to potent inhibitory activity, with compound 21 showing significant potential as a dual EGFR/HER2 inhibitor, comparable to established drugs like Erlotinib and Lapatinib (Dongdong Li et al., 2013).

Multi-target Antitumor Activity

4-Substituted anilinoquinazoline derivatives were highlighted for their multitarget antitumor activities, inhibiting various growth factor receptors and kinases, such as EGFR, VEGFR, and HDAC. This class of compounds has emerged as a research focus for developing new antitumor drugs (Gong Feih, 2014).

Mechanism of Action

Quinazolinone and quinazoline derivatives have been found to possess a wide range of biological properties. Their proposed anticancer mechanisms include inhibition of the DNA repair enzyme system, inhibition of EGFR, thymidylate enzyme inhibition, and inhibitory effects for tubulin polymerize .

Future Directions

Quinazolinones and quinazolines have received significant attention due to their wide and distinct biopharmaceutical activities. Future investigation of quinazolinone structure could give some more hopeful results in the field of medicinal chemistry . This study provides insights for developing hypoxia-activated kinase inhibitors .

Biochemical Analysis

Biochemical Properties

4-Anilinoquinazoline-2(1H)-thione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the epidermal growth factor receptor (EGFR), where this compound acts as an inhibitor . This inhibition is significant because EGFR is involved in cell proliferation and survival, making this compound a potential candidate for anticancer therapies. Additionally, this compound has been shown to interact with other kinases, further highlighting its role in regulating cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by inhibiting EGFR signaling, leading to reduced cell proliferation and increased cell death . Moreover, this compound affects the expression of genes involved in cell cycle regulation, further contributing to its anticancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of the receptor . This inhibition disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation . Additionally, this compound can inhibit other kinases, further amplifying its effects on cellular signaling .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies, where continuous exposure to the compound leads to significant changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, this compound can influence metabolic flux and metabolite levels, further affecting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The distribution of this compound is also influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . For example, in the nucleus, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, further modulating its activity .

properties

IUPAC Name

4-anilino-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c18-14-16-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLSBRLSQMUINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357738
Record name 4-Anilinoquinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35696-83-4
Record name NSC75189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Anilinoquinazoline-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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